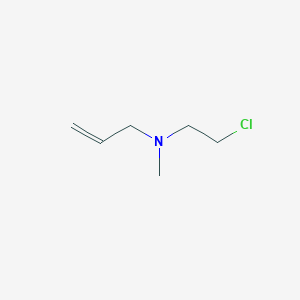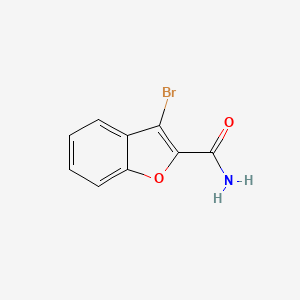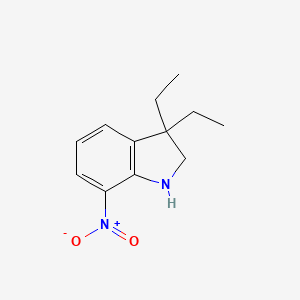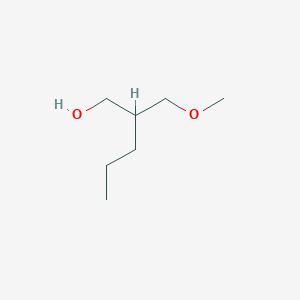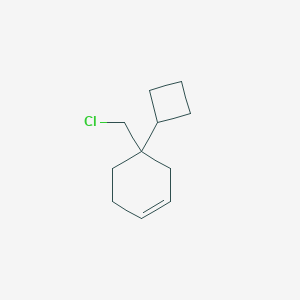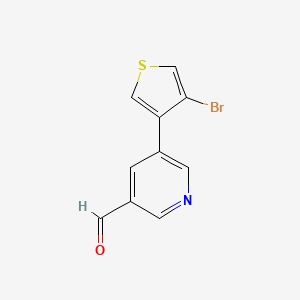
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C10H6BrNOS It is a heterocyclic compound containing both a pyridine ring and a thiophene ring, with a bromine atom attached to the thiophene ring and an aldehyde group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Coupling Reaction: The brominated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a boronic acid or boronate ester as the coupling partner and a palladium catalyst, typically in the presence of a base such as potassium carbonate.
Formylation: The final step involves the formylation of the pyridine ring to introduce the aldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the pyridine derivative is treated with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(4-Bromothiophen-3-yl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Bromothiophen-3-yl)pyridine-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorothiophen-3-yl)pyridine-3-carbaldehyde: Similar structure with a chlorine atom instead of bromine.
5-(4-Methylthiophen-3-yl)pyridine-3-carbaldehyde: Similar structure with a methyl group instead of bromine.
5-(4-Fluorothiophen-3-yl)pyridine-3-carbaldehyde: Similar structure with a fluorine atom instead of bromine.
Uniqueness
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity and specificity.
Properties
Molecular Formula |
C10H6BrNOS |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
5-(4-bromothiophen-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H6BrNOS/c11-10-6-14-5-9(10)8-1-7(4-13)2-12-3-8/h1-6H |
InChI Key |
MRFKOMAMDRRIEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C2=CSC=C2Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13197354.png)
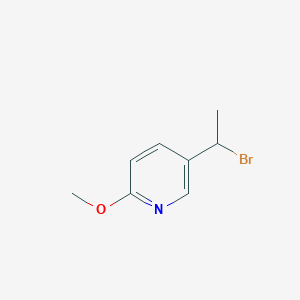
![4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13197364.png)
![1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)
![[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine](/img/structure/B13197389.png)



